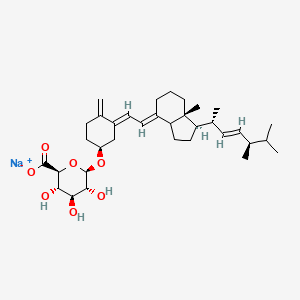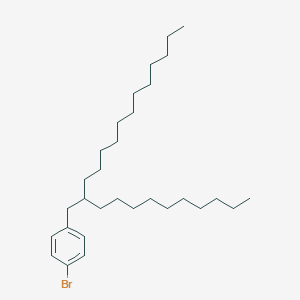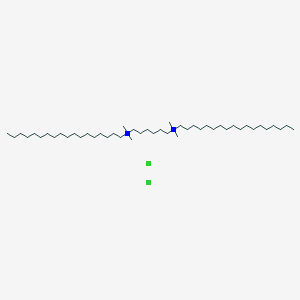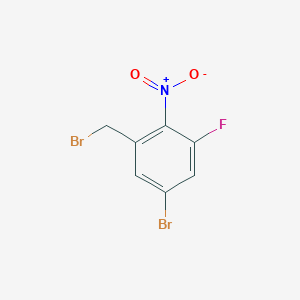
Diphenylpyrrolidine-2-phosphonatehcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diphenylpyrrolidine-2-phosphonate hydrochloride is a compound that features a pyrrolidine ring substituted with diphenyl and phosphonate groups
准备方法
Synthetic Routes and Reaction Conditions
One common method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which forms the pyrrolidine ring . The phosphonate group can be introduced through a Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide . The hydrochloride salt is then formed by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of diphenylpyrrolidine-2-phosphonate hydrochloride may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Diphenylpyrrolidine-2-phosphonate hydrochloride undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can modify the pyrrolidine ring or the phosphonate group.
Substitution: Nucleophilic substitution reactions can occur at the phosphonate group or the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Reduced forms of the pyrrolidine ring or phosphonate group.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Diphenylpyrrolidine-2-phosphonate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of diphenylpyrrolidine-2-phosphonate hydrochloride involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites . The phosphonate group can mimic phosphate groups in biological systems, leading to its use as a bioisostere in drug design .
相似化合物的比较
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and are used in similar applications.
Phosphonate compounds: Other phosphonate derivatives, such as phosphonic acids and phosphinates, have comparable chemical properties and applications.
Uniqueness
Diphenylpyrrolidine-2-phosphonate hydrochloride is unique due to the combination of the pyrrolidine ring and the diphenyl and phosphonate groups. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various research fields.
属性
分子式 |
C16H17ClNO3P-2 |
|---|---|
分子量 |
337.74 g/mol |
IUPAC 名称 |
(1,2-diphenylpyrrolidin-2-yl)-dioxido-oxo-λ5-phosphane;hydrochloride |
InChI |
InChI=1S/C16H18NO3P.ClH/c18-21(19,20)16(14-8-3-1-4-9-14)12-7-13-17(16)15-10-5-2-6-11-15;/h1-6,8-11H,7,12-13H2,(H2,18,19,20);1H/p-2 |
InChI 键 |
MOPHBVLKIGVONG-UHFFFAOYSA-L |
规范 SMILES |
C1CC(N(C1)C2=CC=CC=C2)(C3=CC=CC=C3)P(=O)([O-])[O-].Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


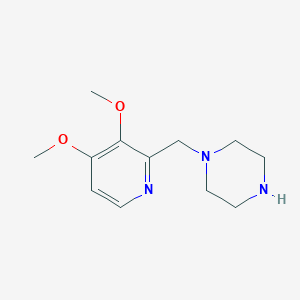
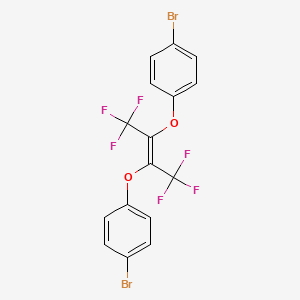


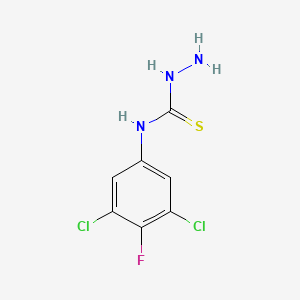
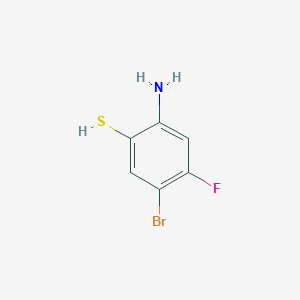
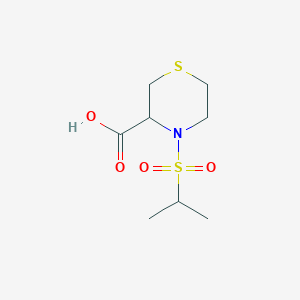

![5-Benzofuran-2-yl-4-isopropyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12851935.png)
